N-Benzylbenzamide
Overview
Description
N-Benzylbenzamide is an organic compound with the molecular formula C₁₄H₁₃NO. It is a white crystalline solid that is soluble in organic solvents such as ethanol, dichloromethane, and benzene, but is nearly insoluble in water . This compound is known for its inhibitory activity against tyrosinase, an enzyme involved in the production of melanin .
Mechanism of Action
Target of Action
N-Benzylbenzamide has been found to interact with several targets. One of its primary targets is tyrosinase , an enzyme that plays a crucial role in the production of melanin . It also targets soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor type γ (PPARγ) . These targets are involved in various physiological processes, including pigmentation, inflammation, and metabolic regulation.
Mode of Action
This compound acts as an inhibitor of tyrosinase , thereby affecting the production of melanin . It also modulates the activity of sEH and PPARγ, which can improve conditions like diabetes and hypertension .
Biochemical Pathways
The inhibition of tyrosinase by this compound affects the melanin synthesis pathway, leading to potential changes in pigmentation . The modulation of sEH and PPARγ affects various metabolic pathways, potentially improving conditions related to metabolic syndrome .
Pharmacokinetics
Studies have suggested that this compound derivatives have good adme properties .
Result of Action
The inhibition of tyrosinase by this compound can lead to changes in melanin production, potentially affecting skin pigmentation . The modulation of sEH and PPARγ can lead to improvements in conditions related to metabolic syndrome, such as diabetes and hypertension .
Biochemical Analysis
Biochemical Properties
N-Benzylbenzamide has been found to inhibit the activity of tyrosinase, an enzyme that plays a crucial role in the production of melanin . This interaction suggests that this compound could potentially be used in the treatment of conditions related to melanin overproduction .
Cellular Effects
Its ability to inhibit tyrosinase suggests that it could influence cell function by altering melanin production .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of tyrosinase . By binding to this enzyme, this compound prevents it from catalyzing the production of melanin .
Metabolic Pathways
Given its interaction with tyrosinase, it is likely that it plays a role in the metabolic pathway of melanin production .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzylbenzamide can be synthesized through the condensation of benzylamine and benzoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct . Another method involves the oxidative amidation of benzaldehyde with benzylamine using a copper-metal-organic framework as a catalyst .
Industrial Production Methods: In industrial settings, this compound is produced through similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize byproducts and waste, making the process more environmentally friendly .
Types of Reactions:
Reduction: The compound can be reduced to form benzylamine and benzyl alcohol under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Benzaldehyde and benzoic acid derivatives.
Reduction: Benzylamine and benzyl alcohol.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-Benzylbenzamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzamide: Similar in structure but lacks the benzyl group, making it less effective as a tyrosinase inhibitor.
N-Methylbenzamide: Contains a methyl group instead of a benzyl group, resulting in different reactivity and applications.
N-Benzylidenebenzylamine: Another benzyl derivative with different functional groups, leading to varied chemical properties and uses.
Uniqueness: N-Benzylbenzamide’s unique structure, with both benzyl and benzamide groups, allows it to interact with multiple molecular targets, making it a versatile compound in both research and industrial applications. Its ability to inhibit tyrosinase and modulate metabolic pathways sets it apart from other similar compounds .
Properties
IUPAC Name |
N-benzylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQUCICFTHBFAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164000 | |
Record name | N-Benzylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1485-70-7 | |
Record name | N-Benzylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1485-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzoylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001485707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1485-70-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31622 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.604 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BENZOYLBENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMX9K7MD23 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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